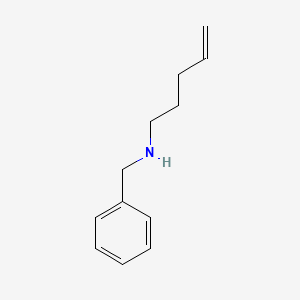

N-Benzylpent-4-en-1-amine

Description

N-Benzylpent-4-en-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen of a pent-4-en-1-amine backbone. Its molecular formula is C₁₂H₁₅N, with an approximate molecular weight of 173.25 g/mol (calculated from synthesis data) . The compound features a terminal alkene group at the 4-position of the pentenyl chain, which imparts reactivity for cyclization or further functionalization.

Properties

CAS No. |

54436-58-7 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-benzylpent-4-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9,13H,1,3,7,10-11H2 |

InChI Key |

LSIHVRMYKSMLRY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dibenzylpent-4-en-1-amine

- Molecular Formula : C₁₉H₂₃N

- Average Mass : 265.40 g/mol

- Structure: Features two benzyl groups on the nitrogen atom, increasing steric bulk compared to the mono-benzyl derivative.

- Reactivity: The additional benzyl group may hinder nucleophilic reactions but enhance stability. No direct synthesis or application data are provided in the evidence, but its higher mass and substituent arrangement suggest divergent reactivity compared to N-Benzylpent-4-en-1-amine .

Acetophenone N,N-(Benzyl(pent-4-en-1-yl)carbamoyl) Oxime (2g)

- Molecular Formula: Not explicitly stated, but derived from this compound.

- Synthesis : Prepared via CDI-mediated coupling, yielding a colorless oil (21% yield). This compound demonstrates the utility of this compound in forming oxime carbamates, which are precursors for radical reactions or cyclization studies .

(4-Chloro-benzylidene)-[4-(4-ethyl-piperazin-1-yl)-phenyl]-amine

- Molecular Formula : C₂₀H₂₃ClN₄

- Structure : An imine derivative with a 4-chlorobenzylidene group and a piperazine substituent.

N-(Diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine

- Structure : Contains a diphenylmethylene group and a methoxyphenyl substituent.

- Reactivity : The diphenylmethylene group may stabilize intermediates in catalytic cycles or serve as a protecting group in multi-step syntheses .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₅N | ~173.25 | Benzyl, terminal alkene | - | Precursor for oxime carbamates, ureas |

| N,N-Dibenzylpent-4-en-1-amine | C₁₉H₂₃N | 265.40 | Two benzyl groups | - | Not specified |

| Acetophenone oxime carbamate (2g) | - | - | Oxime, carbamate | 21 | Radical reaction studies |

| 1-Benzyl-1-pent-4-en-3-hydroxyurea | - | - | Hydroxyurea | 48 | Potential pharmacophore |

Research Findings and Key Differences

- Steric Effects: N,N-Dibenzylpent-4-en-1-amine’s bulkier structure likely reduces its nucleophilicity compared to the mono-benzyl analogue, limiting its use in reactions requiring amine activation .

- Alkene Utility : The terminal alkene in this compound enables cyclization or Michael additions, whereas imine derivatives (e.g., ) leverage conjugated systems for electronic tuning .

- Yield Variations : The 48% yield in hydroxyurea synthesis () vs. 21% in oxime carbamate synthesis () suggests solvent, temperature, or reagent-dependent efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.